molecular formula C6H5BrO2 B12215617 2-Furancarboxaldehyde, 4-bromo-5-methyl- CAS No. 20627-04-7

2-Furancarboxaldehyde, 4-bromo-5-methyl-

Cat. No.: B12215617
CAS No.: 20627-04-7
M. Wt: 189.01 g/mol
InChI Key: ABSGBYBACFSCEK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxaldehyde, 4-bromo-5-methyl- typically involves the bromination of 5-methylfurfural. One common method includes the use of bromine in the presence of a solvent such as 1,2-dichloroethane. The reaction mixture is heated to reflux, and the bromine solution is added slowly over a period of 1-3 hours. The reaction is then allowed to continue for an additional 20 hours under reflux conditions. After completion, the mixture is cooled, and the product is isolated through filtration and purification steps .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxaldehyde, 4-bromo-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: 4-Bromo-5-methyl-2-furancarboxylic acid.

    Reduction: 4-Bromo-5-methyl-2-furanmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Furancarboxaldehyde, 4-bromo-5-methyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2-Furancarboxaldehyde, 4-bromo-5-methyl- depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The bromine substituent may also contribute to its reactivity and specificity in biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxaldehyde, 5-methyl-: Similar structure but lacks the bromine substituent.

    5-Bromo-2-furaldehyde: Similar structure but lacks the methyl substituent.

    2-Furancarboxaldehyde: The parent compound without any substituents.

Uniqueness

2-Furancarboxaldehyde, 4-bromo-5-methyl- is unique due to the presence of both bromine and methyl groups on the furan ring. This dual substitution can enhance its reactivity and specificity in various chemical and biological applications, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-bromo-5-methylfuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2/c1-4-6(7)2-5(3-8)9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSGBYBACFSCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348910
Record name 2-furancarboxaldehyde, 4-bromo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20627-04-7
Record name 2-furancarboxaldehyde, 4-bromo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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